molecular formula C13H18N2O2 B8139117 (4aS,7S,7aR)-7-(pyridin-3-ylmethoxy)octahydrocyclopenta[b][1,4]oxazine

(4aS,7S,7aR)-7-(pyridin-3-ylmethoxy)octahydrocyclopenta[b][1,4]oxazine

Cat. No.: B8139117
M. Wt: 234.29 g/mol
InChI Key: XVASXYMEOKXDKT-RWMBFGLXSA-N
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Description

(4aS,7S,7aR)-7-(pyridin-3-ylmethoxy)octahydrocyclopenta[b][1,4]oxazine is a complex organic compound featuring a unique bicyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4aS,7S,7aR)-7-(pyridin-3-ylmethoxy)octahydrocyclopenta[b][1,4]oxazine typically involves multi-step organic reactions. One common method includes the cycloaddition of Huisgen 1,4-dipoles with pyridine derivatives . The reaction conditions often require specific catalysts and controlled temperatures to ensure the desired stereochemistry and yield.

Industrial Production Methods

Industrial production methods for this compound are still under development, with ongoing research focusing on optimizing reaction conditions and scaling up the synthesis process. The use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, is being explored to make the production more sustainable .

Chemical Reactions Analysis

Types of Reactions

(4aS,7S,7aR)-7-(pyridin-3-ylmethoxy)octahydrocyclopenta[b][1,4]oxazine undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in DMF (dimethylformamide).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyridine N-oxides, while reduction can produce various reduced forms of the bicyclic structure .

Scientific Research Applications

(4aS,7S,7aR)-7-(pyridin-3-ylmethoxy)octahydrocyclopenta[b][1,4]oxazine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a ligand in receptor studies.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anti-cancer activities.

Mechanism of Action

The mechanism of action of (4aS,7S,7aR)-7-(pyridin-3-ylmethoxy)octahydrocyclopenta[b][1,4]oxazine involves its interaction with specific molecular targets. It can act as an inhibitor or activator of certain enzymes or receptors, depending on its structural modifications. The pathways involved often include signal transduction mechanisms and binding to active sites of proteins .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(4aS,7S,7aR)-7-(pyridin-3-ylmethoxy)octahydrocyclopenta[b][1,4]oxazine is unique due to its specific stereochemistry and the presence of a methoxy group on the pyridine ring.

Properties

IUPAC Name

(4aS,7S,7aR)-7-(pyridin-3-ylmethoxy)-2,3,4,4a,5,6,7,7a-octahydrocyclopenta[b][1,4]oxazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N2O2/c1-2-10(8-14-5-1)9-17-12-4-3-11-13(12)16-7-6-15-11/h1-2,5,8,11-13,15H,3-4,6-7,9H2/t11-,12-,13+/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XVASXYMEOKXDKT-RWMBFGLXSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C2C1NCCO2)OCC3=CN=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@@H]([C@H]2[C@H]1NCCO2)OCC3=CN=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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